molecular formula C12H14N2O2S B5981542 (NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine

(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine

Cat. No.: B5981542
M. Wt: 250.32 g/mol
InChI Key: DJEVIVUDBCMOIZ-FNCQTZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a hydroxylamine group and a dibenzothiophene moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of dibenzothiophene derivatives with hydroxylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler compound with similar functional groups but lacking the dibenzothiophene moiety.

    Dibenzothiophene: A related compound that forms the core structure of (NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine.

    Aryl-hydroxylamines: Compounds with similar hydroxylamine groups attached to aromatic rings.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-13-7-3-1-5-9-11(7)12-8(14-16)4-2-6-10(12)17-9/h15-16H,1-6H2/b13-7+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEVIVUDBCMOIZ-FNCQTZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)C3=C(S2)CCCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C(C1)SC3=C2/C(=N/O)/CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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